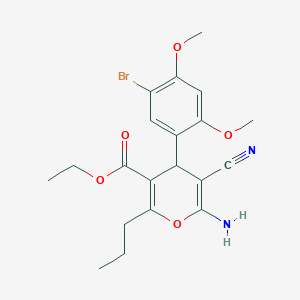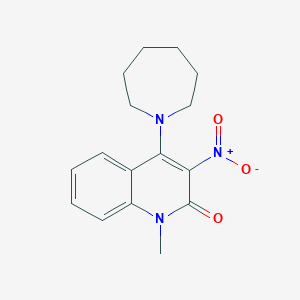
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, also known as CXE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CXE belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
Mécanisme D'action
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclohexyl-N'-(4-methylphenyl)ethanediamide increases the levels of endocannabinoids in the body, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. One study showed that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide increases the levels of anandamide in the brain, which can have anti-anxiety and anti-depressant effects. Another study demonstrated that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide reduces the levels of pro-inflammatory cytokines in the lungs, which can have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect the activity of other enzymes. This makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, one limitation of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(4-methylphenyl)ethanediamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in the treatment of anxiety and depression. Another area of interest is the development of more potent and selective FAAH inhibitors. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, as well as its potential side effects.
In conclusion, N-cyclohexyl-N'-(4-methylphenyl)ethanediamide is a promising compound with potential therapeutic applications in various scientific research studies. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, more research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide and its limitations.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide involves the reaction of cyclohexylamine and 4-methylphenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under acidic conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has shown potential therapeutic applications in various scientific research studies. One study demonstrated that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has analgesic effects in a rat model of neuropathic pain. N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has also been shown to have potential applications in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-cyclohexyl-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWJGXIYQYXHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)


![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5226261.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
![N-[3-(2-fluorophenoxy)propyl]-1-butanamine](/img/structure/B5226284.png)

![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)
![2,6-di-tert-butyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5226316.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)